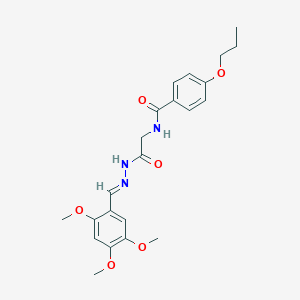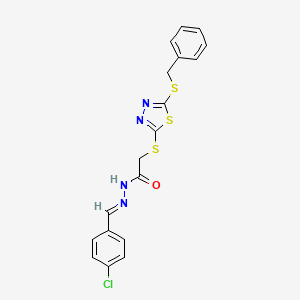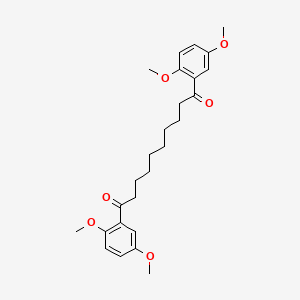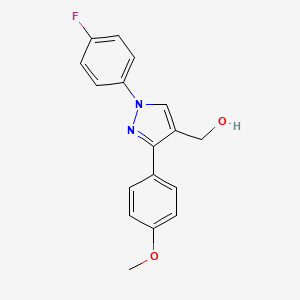
1-(2-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-メトキシフェニル)-3-p-トリル-1H-ピラゾール-5-カルボン酸は、ピラゾール誘導体のクラスに属する有機化合物です。この化合物は、メトキシフェニル基、トリル基、およびカルボン酸基がピラゾール環に結合していることを特徴としています。ピラゾール誘導体は、多様な生物活性で知られており、医薬品化学で広く研究されています。
準備方法
合成経路と反応条件
1-(2-メトキシフェニル)-3-p-トリル-1H-ピラゾール-5-カルボン酸の合成は、さまざまな合成経路を介して達成できます。一般的な方法の1つは、2-メトキシベンズアルデヒドとヒドラジン水和物を反応させて2-メトキシフェニルヒドラジンを生成することです。この中間体は、トリエチルアミンなどの塩基の存在下で4-メチルベンゾイルクロリドと反応させて、目的のピラゾール誘導体を生成します。この反応は、典型的には、ジクロロメタンなどの有機溶媒中で還流条件下で行われます。
工業的生産方法
工業規模での生産では、収率と純度を向上させるために最適化された反応条件が用いられる場合があります。これには、触媒の使用、温度と圧力の制御された条件、および再結晶またはクロマトグラフィーなどの精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
1-(2-メトキシフェニル)-3-p-トリル-1H-ピラゾール-5-カルボン酸は、次のようなさまざまな化学反応を起こすことができます。
酸化: メトキシ基は、ヒドロキシル基に酸化される可能性があります。
還元: カルボン酸基は、アルコールに還元される可能性があります。
置換: ピラゾール環上の水素原子は、他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬は、酸性条件下で使用できます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤は、一般的に使用されます。
置換: 適切な条件下で、臭素 (Br2) や硝酸 (HNO3) などの試薬を使用して、求電子置換反応を行うことができます。
主な生成物
酸化: 1-(2-ヒドロキシフェニル)-3-p-トリル-1H-ピラゾール-5-カルボン酸の生成。
還元: 1-(2-メトキシフェニル)-3-p-トリル-1H-ピラゾール-5-メタノールの生成。
置換: 導入された置換基に応じて、さまざまな置換ピラゾール誘導体の生成。
4. 科学研究への応用
1-(2-メトキシフェニル)-3-p-トリル-1H-ピラゾール-5-カルボン酸は、次のようないくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗炎症作用や抗菌作用などの潜在的な生物活性について研究されています。
医学: 特にがんや炎症などの疾患の治療における薬物開発における潜在的な用途について調査されています。
産業: 新しい材料の開発や、さまざまな化学プロセスにおける前駆体として利用されています。
科学的研究の応用
1-(2-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
作用機序
1-(2-メトキシフェニル)-3-p-トリル-1H-ピラゾール-5-カルボン酸の作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素または受容体に結合することによりその効果を発揮し、それらの活性を調節する可能性があります。たとえば、炎症経路に関与する特定の酵素の活性を阻害し、炎症を軽減する可能性があります。
類似化合物との比較
類似化合物
1-(2-メトキシフェニル)-3-フェニル-1H-ピラゾール-5-カルボン酸: トリル基の代わりにフェニル基を持つ同様の構造。
1-(2-メトキシフェニル)-3-(4-クロロフェニル)-1H-ピラゾール-5-カルボン酸: トリル基の代わりにクロロフェニル基を持つ同様の構造。
独自性
1-(2-メトキシフェニル)-3-p-トリル-1H-ピラゾール-5-カルボン酸は、メトキシフェニル基とトリル基の両方が存在することによって独特であり、他のピラゾール誘導体とは異なる化学的および生物学的特性を付与する可能性があります。これらの官能基の組み合わせは、化合物の反応性、溶解性、および潜在的な生物活性に影響を与える可能性があります。
特性
分子式 |
C18H16N2O3 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H16N2O3/c1-12-7-9-13(10-8-12)14-11-16(18(21)22)20(19-14)15-5-3-4-6-17(15)23-2/h3-11H,1-2H3,(H,21,22) |
InChIキー |
DGFFPYAXPYZIGP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016321.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12016330.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12016344.png)
![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12016355.png)

![(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016372.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12016375.png)




![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12016409.png)
